![molecular formula C21H25N3O5S B3299943 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide CAS No. 899950-70-0](/img/structure/B3299943.png)
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide
Overview
Description
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide, also known as CESB, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Mechanism of Action
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide is believed to exert its effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. By inhibiting COX-2, 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide reduces inflammation and pain. Furthermore, 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide has been found to decrease the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and tissue remodeling.
Advantages and Limitations for Lab Experiments
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, its low bioavailability and poor pharmacokinetic properties may limit its use in in vivo studies.
Future Directions
There are several future directions for research on 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide. One area of interest is the development of novel formulations and delivery methods to improve its bioavailability and pharmacokinetic properties. Additionally, further studies are needed to investigate the potential of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide as a therapeutic agent for various inflammatory and cancer-related conditions. Finally, the mechanism of action of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide needs to be further elucidated to better understand its effects at the molecular level.
Conclusion:
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide, or 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide, is a chemical compound with potential therapeutic applications. Its anti-inflammatory and analgesic properties, as well as its antitumor effects, have been studied in various scientific research applications. While 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide has several advantages for lab experiments, its low bioavailability and poor pharmacokinetic properties may limit its use in in vivo studies. Nevertheless, further research is needed to explore the potential of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide as a therapeutic agent for various inflammatory and cancer-related conditions.
Scientific Research Applications
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide has been found to exhibit promising therapeutic potential in various scientific research applications. Its anti-inflammatory and analgesic properties have been studied in animal models of pain and inflammation. Additionally, 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide has shown to have antitumor effects in cancer cell lines, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-2-23(18-6-4-3-5-7-18)30(28,29)20-14-8-16(9-15-20)21(25)22-17-10-12-19(13-11-17)24(26)27/h8-15,18H,2-7H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELWFZSUPKPTLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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